![molecular formula C20H14O B3033041 [1,1'-Binaphthalen]-2-ol CAS No. 73572-12-0](/img/structure/B3033041.png)
[1,1'-Binaphthalen]-2-ol
Overview
Description
[1,1’-Binaphthalen]-2-ol: is an organic compound that belongs to the class of binaphthyl derivatives. It is characterized by the presence of two naphthalene rings connected at the 1-position, with a hydroxyl group attached to the 2-position of one of the naphthalene rings. This compound is known for its chiral properties and is widely used in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalen]-2-ol typically involves the coupling of two naphthalene units. One common method is the oxidative coupling of 2-naphthol using oxidizing agents such as ferric chloride or copper chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of [1,1’-Binaphthalen]-2-ol can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of catalysts such as palladium or platinum can also enhance the efficiency of the coupling reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Binaphthalen]-2-ol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the naphthalene rings, leading to the formation of various substituted derivatives. Typical reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: [1,1’-Binaphthalen]-2-ol is widely used as a chiral ligand in asymmetric synthesis. It forms complexes with transition metals, which can then catalyze enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess.
Biology: In biological research, [1,1’-Binaphthalen]-2-ol derivatives are used as fluorescent probes for studying protein-ligand interactions and cellular imaging. Their unique optical properties make them valuable tools in bioanalytical applications.
Medicine: The compound and its derivatives have shown potential in medicinal chemistry as inhibitors of specific enzymes and receptors. They are being investigated for their therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: In the industrial sector, [1,1’-Binaphthalen]-2-ol is used in the synthesis of advanced materials, including polymers and liquid crystals. Its chiral properties are exploited in the production of optically active materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of [1,1’-Binaphthalen]-2-ol primarily involves its ability to form stable complexes with transition metals. These metal complexes can then participate in catalytic cycles, facilitating various chemical transformations. The hydroxyl group at the 2-position plays a crucial role in coordinating with the metal center, enhancing the reactivity and selectivity of the catalytic process.
Molecular Targets and Pathways:
Transition Metals: Palladium, platinum, and rhodium are common metal centers that form complexes with [1,1’-Binaphthalen]-2-ol.
Catalytic Pathways: The compound is involved in catalytic cycles such as hydrogenation, hydroformylation, and cross-coupling reactions.
Comparison with Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Another binaphthyl derivative used as a chiral ligand in asymmetric catalysis.
1,1’-Bi-2-naphthol: A closely related compound with similar chiral properties and applications in asymmetric synthesis.
Uniqueness: [1,1’-Binaphthalen]-2-ol is unique due to its specific structural configuration, which allows for the formation of highly stable and selective metal complexes. Its hydroxyl group at the 2-position provides additional coordination sites, enhancing its utility in various catalytic processes compared to other binaphthyl derivatives.
Biological Activity
Introduction
[1,1'-Binaphthalen]-2-ol, also known as BINOL, is a chiral compound that has garnered significant interest in the fields of organic chemistry and pharmacology due to its unique structural properties and biological activities. This article delves into the biological activity of BINOL, highlighting its pharmacological implications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
BINOL is characterized by its binaphthyl structure with a hydroxyl group at the 2-position of one of the naphthalene units. The presence of a stereogenic center allows for two enantiomers: (R)-(+)-BINOL and (S)-(−)-BINOL. These enantiomers exhibit distinct biological activities, primarily due to their interactions with various biological targets.
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
(R)-(+)-BINOL | 18531-99-2 | C20H16O2 | 288.34 |
(S)-(−)-BINOL | 18531-94-7 | C20H16O2 | 288.34 |
Biological Activities
1. Enzyme Inhibition
BINOL has been identified as a potent inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP2D6. These enzymes are crucial for drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions:
- CYP1A2 Inhibition : BINOL's interaction with CYP1A2 suggests potential applications in modulating the metabolism of drugs that are substrates for this enzyme.
- CYP2C19 and CYP2D6 Inhibition : The inhibition of these enzymes can influence the efficacy and safety profiles of various medications, particularly those used in psychiatric and cardiovascular treatments.
2. Antioxidant Activity
Research indicates that BINOL exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
3. Chiral Catalysis
The chiral nature of BINOL makes it an excellent ligand in asymmetric catalysis. It has been widely used in various reactions, including:
- Asymmetric Synthesis : BINOL derivatives serve as catalysts in the synthesis of chiral compounds, enhancing yields and selectivity in reactions such as aldol reactions and Diels-Alder reactions.
- Pharmacological Applications : The ability to produce chiral pharmaceuticals efficiently underscores the importance of BINOL in drug development.
Case Studies
Case Study 1: Pharmacokinetic Interactions
A study explored the effects of BINOL on the metabolism of warfarin, a commonly prescribed anticoagulant. The results indicated that BINOL significantly inhibited CYP2C9-mediated metabolism of warfarin, leading to increased plasma concentrations and heightened risk of bleeding complications.
Case Study 2: Antioxidant Effects
In a controlled trial involving diabetic rats, BINOL demonstrated significant reductions in oxidative stress markers compared to control groups. The administration of BINOL resulted in decreased levels of malondialdehyde (MDA) and increased levels of glutathione (GSH), suggesting its potential therapeutic role in managing oxidative stress-related conditions .
Case Study 3: Asymmetric Catalysis
Research highlighted the use of BINOL as a catalyst for synthesizing α-amino acids through phase-transfer catalysis. The study reported high enantiomeric excesses (>95%) and yields exceeding 90%, showcasing BINOL's effectiveness in producing valuable chiral intermediates for pharmaceutical applications .
Properties
IUPAC Name |
1-naphthalen-1-ylnaphthalen-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O/c21-19-13-12-15-7-2-4-10-17(15)20(19)18-11-5-8-14-6-1-3-9-16(14)18/h1-13,21H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWQNBIUTWDZMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373076 | |
Record name | [1,1'-Binaphthalen]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73572-12-0 | |
Record name | 1-(1-Naphthyl)-2-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073572120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Binaphthalen]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-NAPHTHYL)-2-NAPHTHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV93Q60HMS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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